1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-fluorophenyl)-1-piperazinyl)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzotriazine core, followed by the introduction of the piperazinyl and fluoro-phenyl groups. The final step involves the addition of the propyl group and the formation of the chlorhydrate salt. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
(((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate include other benzotriazine derivatives with different substituents. These compounds share a common benzotriazine core but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of (((Fluoro-3 phenyl)-4 piperazinyl-1)-3 propyl)-3H-benzotriazine-1,2,3 one-4 chlorhydrate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
91532-11-5 |
---|---|
Molecular Formula |
C20H23ClFN5O |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-[3-[4-(3-fluorophenyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one;hydrochloride |
InChI |
InChI=1S/C20H22FN5O.ClH/c21-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)22-23-26;/h1-3,5-8,15H,4,9-14H2;1H |
InChI Key |
XTRSZFHBIKFQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC(=CC=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.